molecular formula C13H16O2 B12894094 3-Ethyl-3,4,6-trimethylisobenzofuran-1(3H)-one

3-Ethyl-3,4,6-trimethylisobenzofuran-1(3H)-one

Cat. No.: B12894094
M. Wt: 204.26 g/mol
InChI Key: RABBLTKQCWTBAJ-UHFFFAOYSA-N
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Description

3-Ethyl-3,4,6-trimethylisobenzofuran-1(3H)-one is an organic compound belonging to the isobenzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3,4,6-trimethylisobenzofuran-1(3H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isobenzofuran Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Substituents: The ethyl and methyl groups can be introduced via alkylation reactions using reagents like ethyl iodide and methyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3,4,6-trimethylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogen or nitro groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-Ethyl-3,4,6-trimethylisobenzofuran-1(3H)-one would depend on its specific application. Generally, it might involve:

    Molecular Targets: Interaction with enzymes, receptors, or other biomolecules.

    Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,4,6-Trimethylisobenzofuran-1(3H)-one: Lacks the ethyl group.

    3-Ethyl-4,6-dimethylisobenzofuran-1(3H)-one: Has one less methyl group.

    3,4-Dimethylisobenzofuran-1(3H)-one: Lacks both the ethyl and one methyl group.

Uniqueness

3-Ethyl-3,4,6-trimethylisobenzofuran-1(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties, making it suitable for particular applications that other similar compounds might not be able to fulfill.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-ethyl-3,4,6-trimethyl-2-benzofuran-1-one

InChI

InChI=1S/C13H16O2/c1-5-13(4)11-9(3)6-8(2)7-10(11)12(14)15-13/h6-7H,5H2,1-4H3

InChI Key

RABBLTKQCWTBAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(C=C(C=C2C(=O)O1)C)C)C

Origin of Product

United States

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